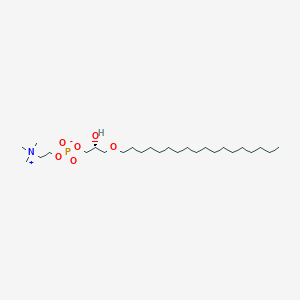

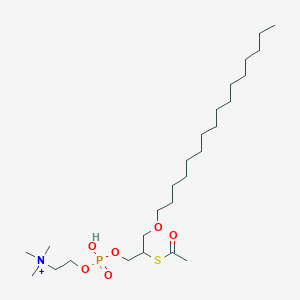

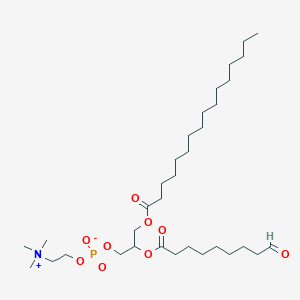

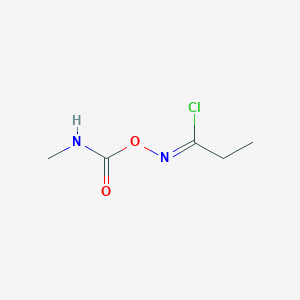

Acide (5Z,8Z,11Z,14Z)-eicosatétraénoïque, ester 3-thiénylméthylique

Vue d'ensemble

Description

Applications De Recherche Scientifique

CAY10412 is widely used in scientific research, particularly in the field of cannabinoid research. It is a potent inhibitor of anandamide reuptake in U937 lymphoma cells, making it a valuable tool for studying the endocannabinoid system .

Mécanisme D'action

CAY10412 inhibits the reuptake of anandamide by blocking its transporter, thereby increasing the concentration of anandamide in the synaptic cleft . This enhances endocannabinoid signaling, which can have various effects on neuronal activity and behavior . The exact molecular targets and pathways involved in this process are still under investigation .

Analyse Biochimique

Biochemical Properties

The 5Z,8Z,11Z,14Z-Eicosatetraenoic acid, 3-thienylmethyl ester is believed to interact with various enzymes, proteins, and other biomolecules. For instance, it is a metabolite of arachidonic acid via the cytochrome P4504A pathway . This interaction suggests that it may play a role in the regulation of sodium, potassium, and chloride transport in the renal tubules .

Cellular Effects

It is known that arachidonic acid metabolites can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5Z,8Z,11Z,14Z-Eicosatetraenoic acid, 3-thienylmethyl ester is complex and involves several biochemical pathways. As a metabolite of arachidonic acid, it is an activator of the Ras/MAP (microtubule-associated protein) pathway . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that 20-HETE, a similar compound, is often excreted in urine in the form of glucuronide conjugate and sometimes as free acids . This suggests that the compound may have a certain degree of stability and could potentially have long-term effects on cellular function.

Metabolic Pathways

5Z,8Z,11Z,14Z-Eicosatetraenoic acid, 3-thienylmethyl ester is involved in the arachidonic acid metabolic pathway via the cytochrome P4504A . This pathway is crucial for the regulation of sodium, potassium, and chloride transport in the renal tubules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of CAY10412 involves the esterification of 5Z,8Z,11Z,14Z-eicosatetraenoic acid with thiophen-3-ylmethanol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

The product is then purified using techniques such as column chromatography or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

CAY10412 primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions due to the presence of double bonds in its structure .

Common Reagents and Conditions

Esterification: Thiophen-3-ylmethanol, sulfuric acid, toluene, reflux conditions.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, room temperature.

Oxidation: Potassium permanganate or osmium tetroxide, room temperature.

Reduction: Hydrogen gas with a palladium catalyst, room temperature.

Major Products

Hydrolysis: 5Z,8Z,11Z,14Z-eicosatetraenoic acid and thiophen-3-ylmethanol.

Oxidation: Corresponding diols or epoxides.

Reduction: Saturated fatty acid ester.

Comparaison Avec Des Composés Similaires

CAY10412 is similar to other analogs of arachidonoyl ethanolamide, such as AM404 and VDM11. it is unique in its lack of intrinsic binding affinity for cannabinoid receptors CB1 and CB2 . This makes it a useful tool for distinguishing between different theories of anandamide transport and reuptake .

List of Similar Compounds

- AM404

- VDM11

- Anandamide (arachidonoyl ethanolamide)

- 2-arachidonoyl glycerol

Propriétés

IUPAC Name |

thiophen-3-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(26)27-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPBWSZRYHDZAA-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)

![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)